molecular formula C15H10FIN2O B185363 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- CAS No. 74101-56-7

4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl-

Cat. No. B185363
CAS RN: 74101-56-7
M. Wt: 380.15 g/mol
InChI Key: UQWLYXBIJWDXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the quinazoline family, which is known for its diverse biological activities. The synthesis of this compound has been a subject of interest for researchers due to its potential applications in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may modulate the immune system by affecting the production of cytokines and other immune-related molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- have been studied extensively. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. Additionally, it has been shown to modulate the immune system by affecting the production of cytokines and other immune-related molecules.

Advantages And Limitations For Lab Experiments

The advantages of using 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- in lab experiments include its potential as a therapeutic agent for various diseases, as well as its ability to modulate the immune system. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl-. These include further studies on its potential as an anticancer and anti-inflammatory agent, as well as its ability to modulate the immune system. Additionally, future research could focus on the development of more efficient synthesis methods for this compound, as well as its potential as a drug candidate for various diseases.

Synthesis Methods

The synthesis of 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- involves the reaction of 2-methyl-3-(4-fluorophenyl)-3-oxopropanenitrile with hydrazine hydrate in the presence of a catalyst. This reaction leads to the formation of 2-methyl-3-(4-fluorophenyl)quinazolin-4(3H)-one, which is then iodinated to obtain the final product.

Scientific Research Applications

The potential applications of 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- in scientific research are vast. This compound has been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, it has also been studied for its potential as an anti-inflammatory agent, as well as its ability to modulate the immune system.

properties

CAS RN

74101-56-7

Product Name

4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl-

Molecular Formula

C15H10FIN2O

Molecular Weight

380.15 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-iodo-2-methylquinazolin-4-one

InChI

InChI=1S/C15H10FIN2O/c1-9-18-14-7-4-11(17)8-13(14)15(20)19(9)12-5-2-10(16)3-6-12/h2-8H,1H3

InChI Key

UQWLYXBIJWDXDU-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=C(C=C3)F

Canonical SMILES

CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=C(C=C3)F

Other CAS RN

74101-56-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.